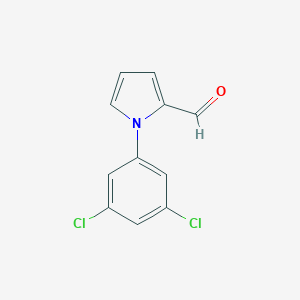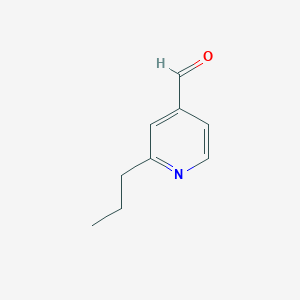![molecular formula C9H13NS B061480 6,6-Dimethyl-5,7-dihydro-4H-thieno[3,2-c]pyridine CAS No. 189019-57-6](/img/structure/B61480.png)
6,6-Dimethyl-5,7-dihydro-4H-thieno[3,2-c]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,6-Dimethyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is a heterocyclic compound that features a thieno[3,2-c]pyridine core structure. This compound is of significant interest due to its potential applications in various fields, including pharmaceuticals and materials science. The presence of the thieno[3,2-c]pyridine ring system imparts unique chemical and physical properties to the molecule, making it a valuable target for synthetic chemists.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dimethyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of 2-thiophenecarboxaldehyde and 2-aminomethylpyridine as starting materials. The reaction proceeds through a series of steps, including condensation and cyclization, to form the desired thieno[3,2-c]pyridine ring system .
Industrial Production Methods
In an industrial setting, the production of 6,6-Dimethyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
6,6-Dimethyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro or tetrahydro derivatives using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the thieno[3,2-c]pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents, nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Aplicaciones Científicas De Investigación
Chemistry: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has shown promise in biological assays, particularly for its potential antimicrobial and anticancer activities.
Medicine: Research has explored its use as a precursor for drug development, particularly in the design of antiplatelet and anti-inflammatory agents.
Mecanismo De Acción
The mechanism by which 6,6-Dimethyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine exerts its effects depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to modulate their activity. For example, in antiplatelet therapy, it may inhibit platelet aggregation by blocking specific receptors involved in the clotting process .
Comparación Con Compuestos Similares
Similar Compounds
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine: A closely related compound with similar structural features but lacking the dimethyl substitution.
6-Tosyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide: Another derivative with a tosyl group, showing different biological activities.
Uniqueness
6,6-Dimethyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is unique due to the presence of the dimethyl groups, which can influence its chemical reactivity and biological activity. These substitutions can enhance the compound’s stability and modify its interaction with molecular targets, making it a valuable compound for further research and development .
Propiedades
Número CAS |
189019-57-6 |
|---|---|
Fórmula molecular |
C9H13NS |
Peso molecular |
167.27 g/mol |
Nombre IUPAC |
6,6-dimethyl-5,7-dihydro-4H-thieno[3,2-c]pyridine |
InChI |
InChI=1S/C9H13NS/c1-9(2)5-8-7(6-10-9)3-4-11-8/h3-4,10H,5-6H2,1-2H3 |
Clave InChI |
BAHPFYBCOUGAGK-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(CN1)C=CS2)C |
SMILES canónico |
CC1(CC2=C(CN1)C=CS2)C |
Sinónimos |
Thieno[3,2-c]pyridine, 4,5,6,7-tetrahydro-6,6-dimethyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


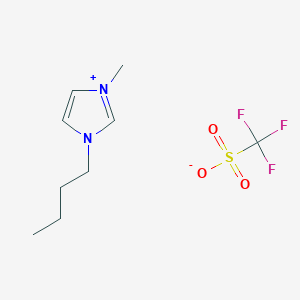
![tert-butyl N-[4-(iodomethyl)-4,5-dihydro-1,3-thiazol-2-yl]carbamate](/img/structure/B61398.png)

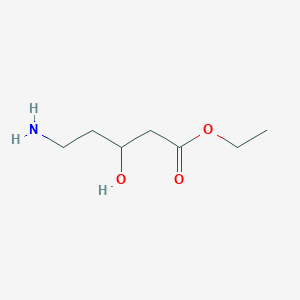
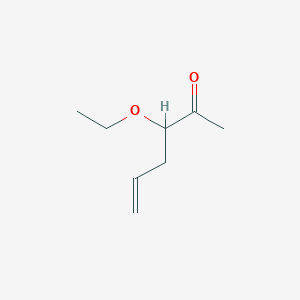




![Ethanone, 1-[4-[(1S)-1-hydroxyethyl]phenyl]-(9CI)](/img/structure/B61414.png)
